molecular formula C18H15ClN4O4 B2604859 N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 728906-55-6

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2604859
CAS No.: 728906-55-6
M. Wt: 386.79
InChI Key: RLWSNSCHFYLBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation method widely used for preparing pyrimidine scaffolds . The compound features a 3-chlorophenyl group at the N1-position and a 3-nitrophenyl substituent at the C4-position of the tetrahydropyrimidine core. Its molecular formula is C₃₉H₃₄ClN₅O₄, with a molecular weight of 431.87 g/mol . While primarily used in research settings, DHPM derivatives are known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-3-5-12(19)9-13)16(22-18(25)20-10)11-4-2-7-14(8-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWSNSCHFYLBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent addition, and product extraction is common to enhance efficiency and consistency. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide possess activity against various bacterial strains. A study conducted by researchers at the Royal Society of Chemistry demonstrated that such compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Case Study:

In a comparative study of various tetrahydropyrimidine derivatives, the compound was found to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Anticancer Properties

2.1 Cytotoxicity Studies

Compounds within the tetrahydropyrimidine class have been evaluated for their cytotoxic effects on cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells.

Data Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

This table illustrates the IC50 values indicating the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line .

Material Science

3.1 Photophysical Properties

The incorporation of this compound into polymer matrices has been explored for its photophysical properties. The compound exhibits fluorescence which can be utilized in developing sensors and imaging agents.

Case Study:

A recent study demonstrated that when embedded in a polymer matrix, the compound retained its fluorescence properties and showed potential for use in bioimaging applications . This highlights its versatility beyond medicinal applications.

Synthesis and Green Chemistry

4.1 Sustainable Synthesis Methods

The synthesis of this compound has been achieved through various methods emphasizing green chemistry principles. Efficient synthetic routes utilizing less hazardous solvents and reagents have been developed.

Data Table 2: Synthesis Yield Comparison

MethodYield (%)
Conventional Synthesis60
Green Synthesis (Solvent-free)85

This table compares traditional synthesis methods with more sustainable approaches highlighting significant improvements in yield when employing green chemistry techniques .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

  • N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide (): The 2,4-dimethylphenyl group at N1 enhances steric bulk compared to the 3-chlorophenyl group in the target compound. Crystallography reveals a rare planar DHPM ring conformation (vs. the typical boat conformation), attributed to orthogonal alignment of the 3-nitrophenyl and DHPM rings . Melting point: Not reported; crystal Space group P2₁/c, Z = 4, V = 1872.0 ų .
  • N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-DHPM-5-carboxamide (): 2-Nitrophenyl (vs.

Oxo vs. Thioxo Derivatives

  • 2-Thioxo analogs (e.g., ):
    • Thioxo substitution at C2 increases molecular weight by ~16 g/mol (S vs. O) and alters IR spectra (C–S stretch at ~1270 cm⁻¹ vs. C–O at ~1704 cm⁻¹) .
    • Thioxo derivatives often show enhanced antimicrobial activity due to improved membrane permeability .

N-Substituent Modifications

  • N,N-Diethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide ():

    • Diethylamide substitution increases hydrophobicity (logP ↑) compared to aryl carboxamides.
    • Spectral $ ^1H $ NMR δ 8.50 (s, 1H, NH), $ ^{13}C $ NMR δ 165.98 (C=O); IR υ 1704 cm⁻¹ (C=O) .
  • N-[2-chloro-4-(trifluoromethyl)phenyl]-4-aryl-2-thioxo-DHPM-5-carboxamide ():

    • The trifluoromethyl group (strong electron-withdrawing) enhances metabolic stability. Antimicrobial screening showed MIC values of 12.5–25 µg/mL against S. aureus .

Ester vs. Carboxamide Derivatives

  • Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-DHPM-5-carboxylate (): Esterification at C5 reduces hydrogen-bonding capacity vs. carboxamides.

Data Tables

Compound Name Substituents (R1, R2, X) Yield (%) m.p. (°C) Key Spectral Data (IR, NMR) Biological Activity Reference
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide R1=3-ClPh, R2=3-NO₂Ph, X=O N/A N/A CAS: 421576-06-9; MW: 431.87 Research use
N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide R1=2,4-Me₂Ph, R2=3-NO₂Ph, X=O N/A N/A Planar DHPM ring; CCDC 297693 None reported
N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-DHPM-5-carboxamide R1=4-ClPh, R2=3-NO₂Ph, X=S 42 N/A C 62.21%, H 5.45%, N 10.91% None reported
N,N-Diethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxamide R1=Et₂N, R2=3-NO₂Ph, X=O N/A 248–252 $ ^1H $ NMR δ 8.50 (NH); IR 1704 cm⁻¹ Antitumor (TP inhibition)
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(4-FPh)-2-thioxo-DHPM-5-carboxamide R1=2-Cl-4-CF₃Ph, R2=4-FPh, X=S N/A N/A MIC: 12.5 µg/mL (E. coli) Antimicrobial

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., NO₂, CF₃) at R2 enhance enzyme inhibitory activity (e.g., thymidine phosphorylase) by stabilizing charge interactions .
  • Thioxo substitution (X=S) improves antimicrobial potency due to increased lipophilicity and sulfur’s nucleophilicity .
  • Planar DHPM conformations () may reduce steric hindrance in protein binding pockets, though this requires further validation .

Biological Activity

N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are known for various biological activities. Its structure includes a pyrimidine ring substituted with a 3-chlorophenyl and a 3-nitrophenyl group, contributing to its pharmacological properties.

Biological Activities

1. Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant antibacterial activity against various strains of bacteria. The presence of halogen and nitro groups in the structure enhances its interaction with bacterial targets.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundBacillus subtilis16 µg/mL

2. Antitumor Activity

Research indicates that compounds with a pyrimidine nucleus can exhibit antitumor effects. Studies have shown that derivatives similar to this compound have demonstrated cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. For instance:

  • Halogen Substitution : The introduction of halogens at specific positions increases antibacterial potency.
  • Nitro Groups : The presence of nitro groups has been linked to enhanced interaction with DNA and RNA synthesis pathways in bacteria and cancer cells.

Figure 1: Structure-Activity Relationship Overview

SAR Overview [Note: Replace with actual image link if available]

Case Studies

Case Study 1: Antibacterial Screening

In a recent study conducted by Nassar et al., several pyrimidine derivatives were synthesized and screened for antibacterial activity. Among them, this compound exhibited remarkable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in HeLa cells and showed promise as a potential anticancer agent due to its ability to induce apoptosis .

Q & A

Basic: What are the established synthetic routes for this compound, and what are the critical reaction parameters?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A common approach is the Biginelli-like multicomponent reaction, where substituted aryl aldehydes, β-keto esters, and urea/thiourea derivatives react under acidic conditions. For example:

  • Key reagents : 3-nitrobenzaldehyde, methyl acetoacetate, and N-(3-chlorophenyl)urea.
  • Solvent system : Ethanol or acetic acid under reflux (80–100°C) .
  • Catalysts : Lewis acids (e.g., HCl, ZnCl₂) or heterogeneous catalysts (e.g., montmorillonite K10) to enhance yield.
  • Critical parameters : Stoichiometric ratios (1:1:1 for aldehyde, β-keto ester, urea), reaction time (12–24 hrs), and temperature control to avoid side products like dimerization.

Basic: How is structural characterization performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituents. For instance, the 3-nitrophenyl group shows aromatic protons as doublets (δ 8.0–8.5 ppm), and the 2-oxo group appears as a singlet near δ 2.1 ppm.
    • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds stabilize the tetrahydropyrimidine ring, while intermolecular C–H⋯π interactions influence polymorphism .

Advanced: How can researchers optimize synthetic yield when scaling up reactions?

Methodological Answer:

  • Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). For instance, replacing ethanol with ionic liquids (e.g., [BMIM]BF₄) improves yield by 15–20% .
  • Purification strategies : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane) to isolate high-purity crystals.
  • In-line monitoring : Utilize techniques like ReactIR to track reaction progress and identify intermediates.

Advanced: What computational approaches predict binding affinity and pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues .
  • ADMET prediction : Tools like SwissADME assess logP (~3.2), solubility (moderate, ~50 µM), and blood-brain barrier permeability (low). The 3-chlorophenyl group may contribute to CYP450 inhibition, requiring further validation .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields).

Advanced: How to resolve discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Structural benchmarking : Compare crystallographic data (e.g., dihedral angles, hydrogen-bond networks) to identify conformational variations. Polymorphs with differing aryl group orientations may exhibit altered bioactivity .
  • Biological assays : Standardize protocols (e.g., IC₅₀ measurements against a common cell line) to minimize experimental variability.
  • SAR analysis : Systematically modify substituents (e.g., replacing nitro with cyano groups) and correlate changes with activity trends. For example, electron-deficient aryl groups enhance kinase inhibition by 2–3-fold .

Advanced: What strategies address low solubility in in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 2-oxo position to improve aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm target binding.
  • CRISPR knockouts : Generate isogenic cell lines lacking the putative target (e.g., a kinase) and compare compound efficacy.
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate and identify bound proteins via LC-MS/MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.